molecular formula C9H7NO2S B3187816 3-Methyl-5-nitro-1-benzothiophene CAS No. 17514-62-4

3-Methyl-5-nitro-1-benzothiophene

Cat. No.: B3187816
CAS No.: 17514-62-4
M. Wt: 193.22 g/mol
InChI Key: ZHFCNWVBMJIBPC-UHFFFAOYSA-N
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Description

3-Methyl-5-nitro-1-benzothiophene (CAS 17514-60-2) is a nitro-substituted benzothiophene derivative of interest in medicinal and organic chemistry research. With a molecular formula of C9H7NO4S , this compound belongs to a class of sulfur-containing heterocycles known for their versatile applications in developing biologically active molecules. The benzothiophene scaffold is a privileged structure in drug discovery, featured in compounds with a range of therapeutic activities . The specific structural features of the 3-methyl and 5-nitro substitutions make it a potential intermediate for synthesizing more complex molecules. Research into similar 5-nitrobenzothiophene structures has shown that they can be key precursors in creating compounds with significant antimicrobial properties, particularly against pathogens like Staphylococcus aureus . Furthermore, benzothiophene derivatives are frequently investigated as core structures in developing inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurological conditions such as Alzheimer's disease . The nitro group on the aromatic ring also offers a handle for further chemical modifications, including reduction to an amino group, which can be used to generate a diverse library of novel fused heterocyclic scaffolds for biological screening . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or personal use. Please refer to the Safety Data Sheet for proper handling and hazard information.

Properties

CAS No.

17514-62-4

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

3-methyl-5-nitro-1-benzothiophene

InChI

InChI=1S/C9H7NO2S/c1-6-5-13-9-3-2-7(10(11)12)4-8(6)9/h2-5H,1H3

InChI Key

ZHFCNWVBMJIBPC-UHFFFAOYSA-N

SMILES

CC1=CSC2=C1C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)[N+](=O)[O-]

Other CAS No.

17514-62-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided discusses nitrated benzophenones, which share functional group similarities (nitro and methyl substituents) but differ in core structure. Below is a comparative analysis based on structural analogs and their properties:

Table 1: Comparison of Key Properties

Compound Core Structure Substituents Melting Point (°C) Key Synthetic Steps
3:5-Dinitro-A-methylbenzophenone Benzophenone 3,5-dinitro, A-methyl 109 Friedel-Crafts acylation
3:3':5-Trinitro-A-methylbenzophenone Benzophenone 3,3',5-trinitro, A-methyl 173 Nitration of 3:5-dinitro precursor
3-Methyl-5-nitro-1-benzothiophene Benzothiophene 3-methyl, 5-nitro Not reported Not described in evidence

Key Differences and Implications:

Core Structure Reactivity: Benzothiophene contains a sulfur atom, which introduces electron-rich regions compared to the ketone-containing benzophenones. This likely alters nitro group reactivity and redox behavior, though specific data are absent in the evidence . Benzophenones in the evidence undergo nitration to form trinitro derivatives (m.p. 173°C), suggesting high thermal stability due to extended conjugation and nitro group symmetry. Benzothiophenes may exhibit lower melting points due to reduced molecular planarity.

Synthetic Pathways: The benzophenone derivatives in the evidence use Friedel-Crafts acylation and stepwise nitration . For benzothiophenes, analogous reactions may require modified conditions (e.g., sulfur-tolerant catalysts) to avoid ring decomposition.

Functional Group Effects: The methyl group in 3-Methyl-5-nitro-1-benzothiophene may introduce steric hindrance that affects substitution patterns, unlike the less hindered A-methyl benzophenones in the evidence.

Research Findings from Analogous Compounds:

  • Nitro groups in benzophenones enhance thermal stability (e.g., trinitro derivative m.p. 173°C) . Benzothiophenes, with weaker intermolecular interactions (lack of ketone dipoles), may prioritize solubility over thermal resistance.
  • Reduction of nitro groups in benzophenones yields amino derivatives (e.g., β-nitro-3-amino-A-methylbenzophenone, m.p. 157°C) . For benzothiophenes, similar reductions could yield bioactive intermediates, though sulfur’s redox activity might necessitate milder reagents.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-5-nitro-1-benzothiophene, and how can reaction conditions be systematically optimized?

  • Methodological Answer: The synthesis typically involves nitration of 3-methyl-1-benzothiophene derivatives. Key steps include:
  • Substrate Preparation: Start with 3-methyl-1-benzothiophene and use mixed acid (HNO₃/H₂SO₄) for nitration.
  • Condition Optimization: Adjust temperature (0–5°C to minimize side reactions) and stoichiometry (e.g., 1.2–1.5 equiv. HNO₃). Monitor regioselectivity via TLC or HPLC to ensure preferential nitro-group introduction at the 5-position .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Reference analogous protocols for benzothiophene nitration in , which details reaction times and solvent systems (e.g., acetonitrile with crown ethers for improved yields) .

Q. Which spectroscopic techniques are most effective for characterizing 3-Methyl-5-nitro-1-benzothiophene?

  • Methodological Answer: A multi-technique approach is critical:
  • ¹H/¹³C NMR: Assign signals using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.0–8.5 ppm) and nitro-group effects on neighboring carbons. Compare with benzothiophene derivatives in , which provide reference spectra for structural validation .
  • IR Spectroscopy: Identify nitro-group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and thiophene ring modes (C-S at ~700 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or CH₃ groups) .

Q. How does the stability of 3-Methyl-5-nitro-1-benzothiophene vary under different storage conditions?

  • Methodological Answer: Stability studies should include:
  • Temperature Sensitivity: Store at <4°C in amber vials to prevent thermal degradation or photolytic nitro-group cleavage, as recommended for similar halogenated benzothiophenes in .
  • Solvent Compatibility: Test solubility in DMSO, DMF, and dichloromethane; avoid protic solvents (e.g., methanol) to prevent nucleophilic attack on the nitro group .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of nitro-group introduction in benzothiophene derivatives?

  • Methodological Answer: Use density functional theory (DFT) to:
  • Identify Transition States: Calculate activation energies for nitration at competing positions (e.g., 5- vs. 7-position) using Gaussian or ORCA software. Reference , which applies DFT to predict regioselectivity in benzothiophene-based NLO compounds .
  • Solvent Effects: Simulate solvation models (e.g., PCM) to assess how polar solvents stabilize intermediates .

Q. What strategies resolve contradictions in reported reactivity data for 3-Methyl-5-nitro-1-benzothiophene derivatives?

  • Methodological Answer: Address discrepancies via:
  • Parameter Standardization: Systematically vary reaction parameters (e.g., nitrating agent concentration, solvent polarity) and compare outcomes. highlights how product distribution depends on reagent ratios and temperature .
  • Cross-Validation: Reproduce conflicting studies using identical conditions and characterize side products via LC-MS .

Q. How can 3-Methyl-5-nitro-1-benzothiophene be functionalized to enhance biological activity, and what analytical challenges arise?

  • Methodological Answer:
  • Functionalization Routes: Introduce sulfonamide or acyl groups at the 2-position via nucleophilic substitution (K₂CO₃/DMF, 80°C). discusses similar modifications for antimicrobial testing .
  • Analytical Challenges: Differentiate regioisomers using NOESY (to confirm substituent proximity) or X-ray crystallography .

Q. What methodological approaches are recommended for analyzing environmental degradation pathways of nitro-substituted benzothiophenes?

  • Methodological Answer:
  • Photodegradation Studies: Exclude compounds to UV-Vis light (λ = 254–365 nm) and monitor nitro-to-amine reduction via GC-MS .
  • Microbial Metabolism: Use soil slurry assays (OECD 307) to identify biodegradation intermediates. ’s flow diagram (Figure 3) provides a template for integrating analytical workflows .

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